molecular formula C19H19NO3 B1677259 ML-098

ML-098

Cat. No.: B1677259
M. Wt: 309.4 g/mol
InChI Key: LILIWWFBJKBUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML-098, also known as CID-7345532, is a chemical compound that functions as an activator of the GTP-binding protein Rab7. It has an effective concentration (EC50) of 77.6 nanomolar. This compound is primarily used in scientific research to study the mechanisms and pathways involving Rab7 and related GTPases .

Mechanism of Action

Target of Action

The primary target of 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid is the Ras-related C3 botulinum toxin substrate 1 (Mus musculus) . This protein plays a crucial role in intracellular signal transduction.

Mode of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This interaction can lead to changes in the activity of these receptors and subsequently alter cellular functions.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

As an indolyl carboxylic acid , this compound may have certain pharmacokinetic properties common to this class of compounds.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML-098 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, nucleophilic substitutions, and purification processes such as recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for use in various applications .

Chemical Reactions Analysis

Types of Reactions

ML-098 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

ML-098 has a wide range of scientific research applications, including:

    Chemistry: Used as a probe to study the mechanisms of GTP-binding proteins and their interactions with other molecules.

    Biology: Employed in cellular and molecular biology research to investigate the role of Rab7 in cellular processes such as autophagy and endocytosis.

    Medicine: Explored for its potential therapeutic applications in diseases involving dysfunctional Rab7 pathways, such as neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting GTP-binding proteins.

Comparison with Similar Compounds

Similar Compounds

    cdc42: Another GTP-binding protein with an EC50 of 588.8 nanomolar.

    Ras: A related GTPase with an EC50 of 346.7 nanomolar.

    Rab-2A: A GTP-binding protein with an EC50 of 158.5 nanomolar.

    Rac1: A GTPase with an EC50 of 794.3 nanomolar.

Uniqueness

ML-098 is unique in its high selectivity and potency as an activator of Rab7 compared to other related GTPases. Its specific interaction with the allosteric binding site between switch regions I and II sets it apart from other compounds, making it a valuable tool in scientific research .

Properties

IUPAC Name

1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILIWWFBJKBUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.